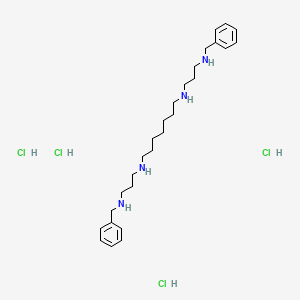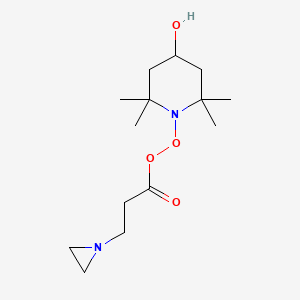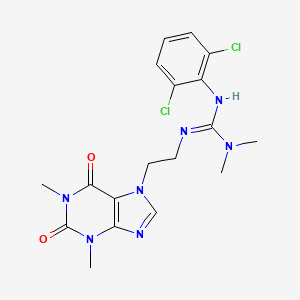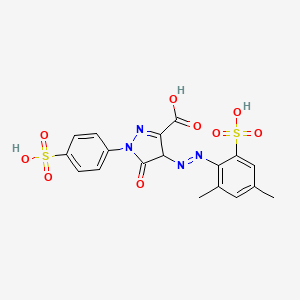
3'-(2-Butylamino)-3'-deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(2-Butylamino)-3’-deoxyadenosine is a synthetic nucleoside analog. This compound is structurally similar to adenosine but features a butylamino group at the 2’ position and lacks a hydroxyl group at the 3’ position. These modifications can significantly alter its biological activity and chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-Butylamino)-3’-deoxyadenosine typically involves multiple steps, starting from adenosine. The key steps include the protection of functional groups, selective deoxygenation at the 3’ position, and the introduction of the butylamino group at the 2’ position. Common reagents used in these reactions include protecting agents like silyl ethers, reducing agents such as lithium aluminum hydride, and butylamine for the amination step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反应分析
Types of Reactions
3’-(2-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups at specific positions.
Reduction: Useful for modifying the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
科学研究应用
3’-(2-Butylamino)-3’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3’-(2-Butylamino)-3’-deoxyadenosine involves its interaction with various molecular targets, including enzymes and receptors. The butylamino group can enhance its binding affinity to certain targets, while the lack of a hydroxyl group at the 3’ position can affect its metabolic stability and cellular uptake. These interactions can modulate signaling pathways and cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(Butylamino)ethanol
- 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile
- N-butylpentylone
Uniqueness
3’-(2-Butylamino)-3’-deoxyadenosine is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic pathways, and therapeutic potentials, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
134934-85-3 |
|---|---|
分子式 |
C14H22N6O3 |
分子量 |
322.36 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(butan-2-ylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-3-7(2)19-9-8(4-21)23-14(11(9)22)20-6-18-10-12(15)16-5-17-13(10)20/h5-9,11,14,19,21-22H,3-4H2,1-2H3,(H2,15,16,17)/t7?,8-,9-,11+,14-/m1/s1 |
InChI 键 |
CQIQQMZNBWTRTR-FANCQLLMSA-N |
手性 SMILES |
CCC(C)N[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
规范 SMILES |
CCC(C)NC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


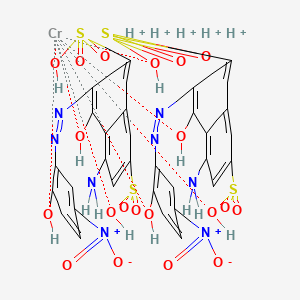
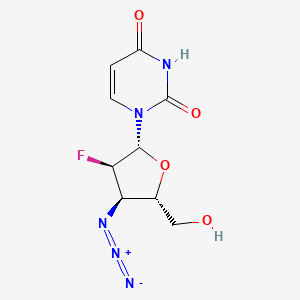
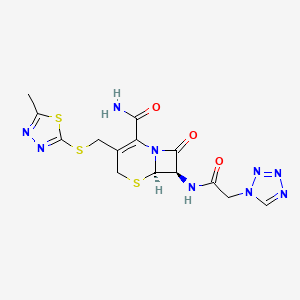
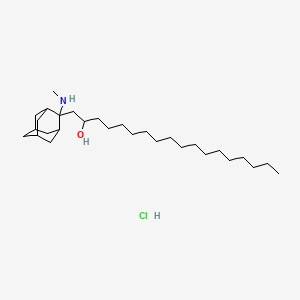
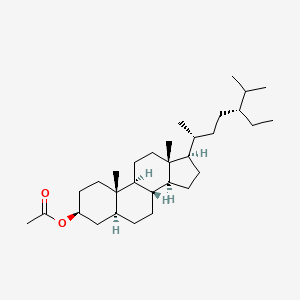
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
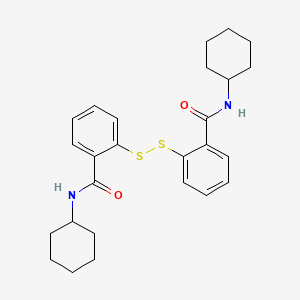
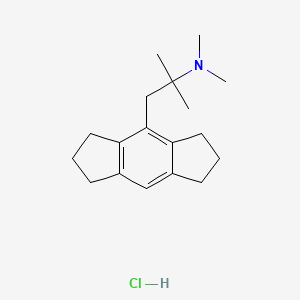
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
